![molecular formula C20H26O2 B14584838 2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] CAS No. 61550-99-0](/img/structure/B14584838.png)
2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenol groups connected by an ethane bridge, each substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] typically involves the reaction of 4-isopropylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dichloride, resulting in the formation of the desired bisphenol compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is primarily related to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): 2,2’-Bis(4-hydroxyphenyl)propane.
Bisphenol F (BPF): 4,4’-Methylenediphenol.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to other bisphenols, this compound may offer distinct advantages in specific applications, such as enhanced thermal stability and resistance to oxidation.
Propriétés
Numéro CAS |
61550-99-0 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[1-(2-hydroxy-5-propan-2-ylphenyl)ethyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-12(2)15-6-8-19(21)17(10-15)14(5)18-11-16(13(3)4)7-9-20(18)22/h6-14,21-22H,1-5H3 |
Clé InChI |
KYEPDZSYJWYHKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)O)C(C)C2=C(C=CC(=C2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

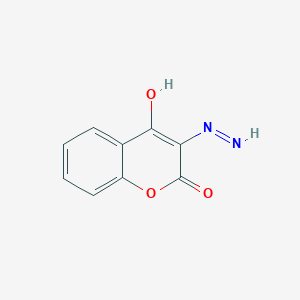
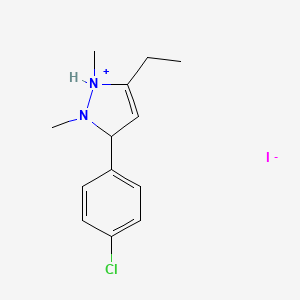
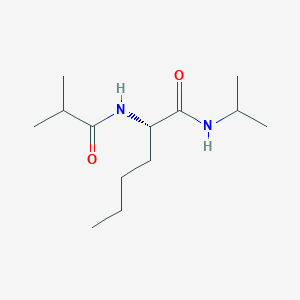
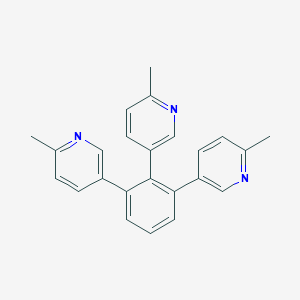
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
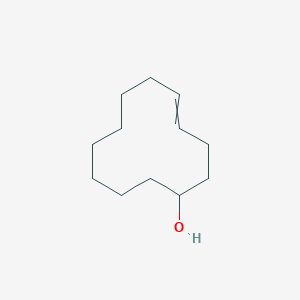
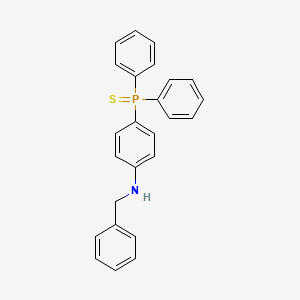
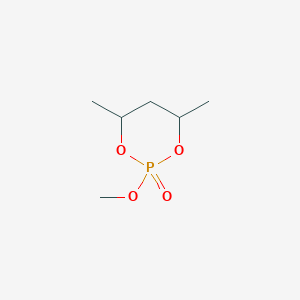
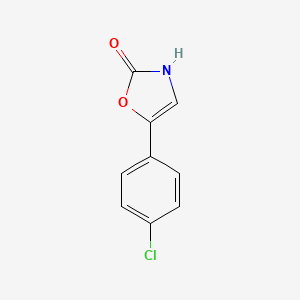
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
